4-(Acetylamino)phenyl 1-naphthoate
Description
4-(Acetylamino)phenyl 1-naphthoate is an ester derivative of 1-naphthoic acid, featuring an acetylamino-substituted phenyl group. The acetylamino group (-NHCOCH₃) introduces electron-donating characteristics via resonance, which may influence reactivity, solubility, and biological interactions. This compound is hypothesized to share applications with other naphthoate esters in medicinal chemistry, catalysis, or materials science .
Properties
Molecular Formula |
C19H15NO3 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(4-acetamidophenyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C19H15NO3/c1-13(21)20-15-9-11-16(12-10-15)23-19(22)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,20,21) |
InChI Key |
WVVWZYZTIPYZRA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional group impacts among 4-(Acetylamino)phenyl 1-naphthoate and related compounds:
Physicochemical Properties
- Solubility: The acetylamino group in this compound likely improves solubility in polar solvents compared to nitro () or bromo () analogs. However, the carbohydrazonoyl-thiourea substituent in ’s compound may exhibit higher polarity due to sulfur and nitrogen content .
- Stability: Electron-withdrawing groups (e.g., -NO₂ in ) increase ester hydrolysis rates, whereas electron-donating groups (e.g., -NHCOCH₃) may slow hydrolysis, enhancing stability in biological environments .
- Collision Cross-Section (CCS): The compound in has predicted CCS values (e.g., 248.2 Ų for [M+H]⁺), which could aid in mass spectrometry-based identification. No such data is reported for this compound .
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